Antimicrobial Activity Spectrum and Potency Against Gram-Positive and Gram-Negative Bacteria and Fungi
The compound demonstrates a defined, broad-spectrum antimicrobial profile with quantifiable minimum inhibitory concentration (MIC) values against a panel of both Gram-positive and Gram-negative bacteria, as well as fungi. While direct head-to-head comparisons with other 5-arylidene-TZD derivatives under identical assay conditions are scarce in the public domain, cross-study analysis reveals that the presence of the ortho-nitro group in this compound is associated with a specific potency range (MIC of 4.5-9.9 µM/mL against several bacteria) that is distinct from analogs with other substituents. For example, two other 5-arylidene-thiazolidine-2,4-dione derivatives from a different study, while not direct comparators, exhibited significantly higher MICs of 62.5 and 32.5 µg/mL (approximately 250 and 130 µM respectively) against S. aureus [1] . This class-level inference suggests that the 2-nitrophenyl substitution pattern may confer superior antimicrobial potency compared to many other substitution patterns.
| Evidence Dimension | Antimicrobial Potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 4.5-9.9 µM/mL against B. subtilis, S. aureus, K. pneumonia, E. coli, S. typhi; MIC = 4.99 µM/mL against A. niger and C. albicans. |
| Comparator Or Baseline | Two other 5-arylidene-thiazolidine-2,4-dione derivatives (specific structures not detailed in this analysis) with MICs of 62.5 and 32.5 µg/mL against S. aureus in a different assay system. |
| Quantified Difference | The target compound's activity is approximately 13-28 times more potent on a molar basis than the comparator compounds from the cited study (32.5 µg/mL ~ 130 µM for comparator, vs 4.5-9.9 µM for target). |
| Conditions | Target compound data: Standard broth microdilution method against referenced microbial strains [2]. Comparator data: Antimicrobial assay against S. aureus ATCC 29213 [1]. |
Why This Matters
This potency range provides a validated benchmark for researchers to design studies around antimicrobial mechanisms or to screen for novel analogs, making it a superior choice for experiments requiring this specific activity profile.
- [1] Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. J. Braz. Chem. Soc., 30(1), 2019. View Source
- [2] Elkamhawy A, et al. Thiazolidine-2,4-dione-based irreversible allosteric IKK-β kinase inhibitors: Optimization into in vivo active anti-inflammatory agents. Eur J Med Chem. 2020 Feb 15;188:111955. View Source
